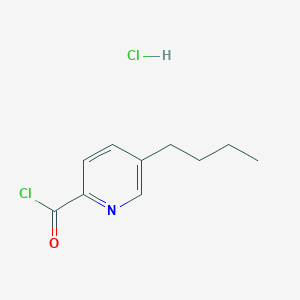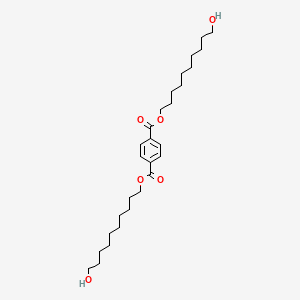![molecular formula C14H17NO5 B14589953 Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid CAS No. 61081-84-3](/img/structure/B14589953.png)
Bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptan-7-ol: and 4-nitrobenzoic acid are two distinct chemical compounds. 4-nitrobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H5NO4
Preparation Methods
Bicyclo[2.2.1]heptan-7-ol: can be synthesized through several methods. One common method involves the catalytic hydrogenation of norbornene, which produces norbornane. This is followed by oxidation to yield 7-norbornanol . Industrial production methods may involve similar catalytic processes but on a larger scale to ensure efficiency and yield.
4-nitrobenzoic acid: is typically synthesized through the nitration of benzoic acid. . Industrial production may involve continuous flow processes to manage the exothermic nature of the nitration reaction.
Chemical Reactions Analysis
Bicyclo[2.2.1]heptan-7-ol: undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form bicyclo[2.2.1]heptan-7-one using oxidizing agents like chromic acid.
Reduction: It can be reduced to form bicyclo[2.2.1]heptane using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
4-nitrobenzoic acid: also undergoes several reactions:
Reduction: It can be reduced to 4-aminobenzoic acid using reducing agents like tin and hydrochloric acid.
Esterification: It can react with alcohols in the presence of acid catalysts to form esters.
Substitution: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution.
Scientific Research Applications
Bicyclo[2.2.1]heptan-7-ol: is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is studied for its potential use in drug development due to its unique structure.
4-nitrobenzoic acid: has applications in:
Chemistry: It is used as a precursor for the synthesis of dyes, pigments, and other organic compounds.
Biology: It is used in the study of enzyme inhibition and as a standard in analytical chemistry.
Medicine: It is explored for its potential use in developing antimicrobial agents.
Mechanism of Action
The mechanism of action for bicyclo[2.2.1]heptan-7-ol involves its interaction with various molecular targets through its hydroxyl group, which can form hydrogen bonds and participate in nucleophilic reactions .
4-nitrobenzoic acid: exerts its effects primarily through its nitro and carboxyl groups. The nitro group can undergo reduction to form reactive intermediates, while the carboxyl group can participate in hydrogen bonding and ionic interactions .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-7-ol: can be compared with other bicyclic alcohols such as bicyclo[2.2.2]octan-2-ol and bicyclo[3.3.1]nonan-9-ol. Its unique structure and reactivity make it distinct from these compounds .
4-nitrobenzoic acid: can be compared with other nitrobenzoic acids like 2-nitrobenzoic acid and 3-nitrobenzoic acid. The position of the nitro group significantly affects the reactivity and applications of these compounds .
Properties
CAS No. |
61081-84-3 |
|---|---|
Molecular Formula |
C14H17NO5 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptan-7-ol;4-nitrobenzoic acid |
InChI |
InChI=1S/C7H5NO4.C7H12O/c9-7(10)5-1-3-6(4-2-5)8(11)12;8-7-5-1-2-6(7)4-3-5/h1-4H,(H,9,10);5-8H,1-4H2 |
InChI Key |
NOKYLQUZWMQXEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C2O.C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
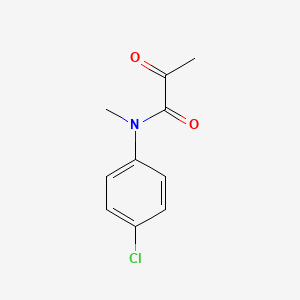
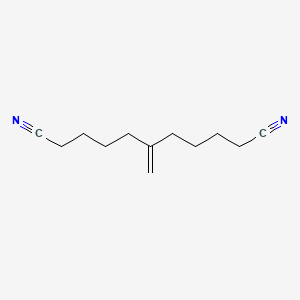
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14589904.png)

![Dimethyl [(4-chlorophenyl)(diphenyl)acetyl]phosphonate](/img/structure/B14589919.png)

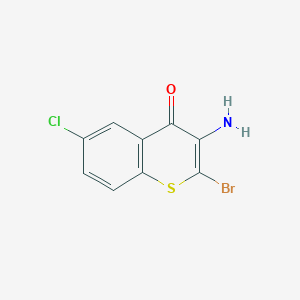
![Triphenyl{2-[(phenylcarbamoyl)oxy]ethyl}phosphanium bromide](/img/structure/B14589937.png)

